Azido-isobutane

Descripción general

Descripción

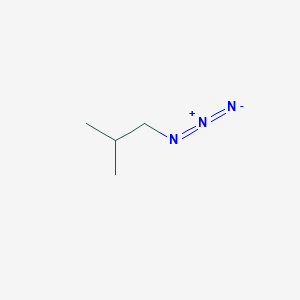

Azido-isobutane is an organic compound characterized by the presence of an azido group (-N₃) attached to an isobutane backbone The azido group is a linear, polyatomic anion consisting of three nitrogen atoms

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Azido-isobutane can be synthesized through the nucleophilic substitution reaction of isobutyl halides with sodium azide. The reaction typically occurs in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN). The general reaction is as follows:

(CH₃)₂CHCH₂X+NaN₃→(CH₃)₂CHCH₂N₃+NaX

where X represents a halogen atom (e.g., chlorine or bromine).

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous-flow processes to enhance efficiency and safety. The use of recyclable catalysts, such as Amberlyst-15, can facilitate the azidation of isobutyl alcohols to produce this compound in high yields .

Análisis De Reacciones Químicas

Types of Chemical Reactions

Azido-isobutane undergoes various chemical reactions, including:

-

Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, replacing other functional groups.

-

Reduction Reactions: This compound can be reduced to isobutylamine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (Pd/C, H₂).

-

Cycloaddition Reactions.

Common Reagents and Conditions:

-

Nucleophilic Substitution: Sodium azide (NaN₃) in polar aprotic solvents.

-

Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

-

Cycloaddition: Alkynes in the presence of copper(I) catalysts.

Major Products:

-

Isobutylamine: Formed through reduction.

-

Triazoles: Formed through cycloaddition with alkynes.

Specific Reactions and Research Findings

-

Intramolecular Cyclization of Azido-Isocyanides: Azido-isocyanides can undergo intramolecular cyclization in the presence of catalytic amounts of sodium azide . Sub-stoichiometric amounts of sodium azide can maximize the yield of the conversion .

-

Phosphine-Mediated N-Transfer from Azide to Isocyanide: Intramolecular reactions between isocyano and iminophosphorane functions yield species containing an embedded 1,3,2-diazaphosphetidine ring, resulting from the [2 + 2] cycloaddition of the primary reactive product, the cyclic carbodiimide, with a second unit of reactant . This reaction can be regarded as a phosphine-mediated transfer of a nitrene from the azide to the isocyanide carbon atom resulting in the formation of a new N=C bond .

-

Hydroxylation of Isobutane with Molecular Oxygen: Azido(tetraphenylporphyrinato) complexes of CrIII, MnIII, and FeIII catalyze selective, low-temperature hydroxylation of isobutane with molecular oxygen and provide many turnovers in the absence of added co-reductants .

Aplicaciones Científicas De Investigación

Organic Synthesis

Precursor for Nitrogen-Containing Compounds

Azido-isobutane serves as a versatile precursor in the synthesis of a variety of nitrogen-containing compounds. Its azido group can participate in nucleophilic substitution reactions, leading to the formation of amines and other functional groups. For instance, it can be reduced to isobutylamine using lithium aluminum hydride or catalytic hydrogenation methods.

Key Reactions

- Nucleophilic Substitution: The azido group replaces other functional groups.

- Reduction: Converts this compound to isobutylamine.

- Cycloaddition: Engages in cycloaddition reactions with alkynes to form triazoles, which have applications in drug development.

Materials Science

Development of Functionalized Molecular Probes

In materials science, this compound is utilized in creating high-performance molecular materials and functionalized probes. Its reactivity allows for the incorporation of azido groups into polymeric structures, enhancing their properties for specific applications.

Case Study: Polymer Synthesis

this compound can be employed in radical polymerization processes to produce advanced materials with tailored functionalities. For example, polymers synthesized using this compound can exhibit improved thermal stability and mechanical properties compared to traditional polymers.

Biology and Medicine

Bioorthogonal Click Chemistry

One of the most significant applications of this compound lies in bioorthogonal click chemistry. This technique allows for the selective labeling and imaging of biomolecules without interfering with biological processes. The azide group enables rapid reactions with alkynes under physiological conditions, facilitating the study of biomolecular interactions.

Applications in Drug Development

this compound's role in drug delivery systems has been highlighted in recent research. For instance, it can be used to create drug conjugates that enhance the specificity and efficacy of therapeutic agents by allowing targeted delivery to specific cells or tissues .

Industrial Applications

Production of Advanced Materials

In industrial settings, this compound is applied in the production of polymers and other advanced materials through radical polymerization processes. Its ability to undergo efficient synthesis routes enhances its utility in large-scale applications.

Synthesis Methodology

this compound is synthesized via nucleophilic substitution reactions involving isobutyl halides and sodium azide, typically conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile. The reaction can be represented as follows:where represents a halogen atom.

Mecanismo De Acción

The azido group in azido-isobutane exerts its effects through its high reactivity and ability to participate in various chemical reactions. The azido group can act as a nucleophile, engaging in substitution reactions, or as a dipolarophile in cycloaddition reactions. The molecular targets and pathways involved depend on the specific reaction and application. For example, in bioorthogonal click chemistry, the azido group reacts with alkynes to form stable triazoles, facilitating the labeling and imaging of biomolecules .

Comparación Con Compuestos Similares

Azido-isobutane can be compared with other azido compounds, such as azido-benzene and azido-cyclohexane. While all these compounds contain the azido group, their reactivity and applications differ due to the nature of their respective backbones:

Azido-benzene: Used in the synthesis of aromatic azides and as a precursor for various heterocycles.

Azido-cyclohexane: Employed in the synthesis of cyclohexylamines and other nitrogen-containing compounds.

This compound is unique due to its branched isobutane backbone, which imparts different steric and electronic properties compared to linear or aromatic azides. This uniqueness makes this compound particularly useful in specific organic synthesis and materials science applications .

Actividad Biológica

Azido-isobutane, chemically represented as C₄H₉N₃, is a compound derived from isobutane with an azide functional group. This compound has garnered interest in various fields, particularly in medicinal chemistry and materials science, due to its unique properties and potential biological activities. This article explores the biological activity of this compound, focusing on its antibacterial properties, cytotoxic effects, and potential applications in drug development.

Chemical Structure and Properties

This compound features a branched structure with an azide group (-N₃) that significantly influences its reactivity and biological interactions. The presence of the azide group allows for various chemical modifications, which can enhance its biological efficacy.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of azido derivatives, including this compound. Research indicates that compounds with azide functionalities can exhibit significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Case Study: Synthesis and Evaluation of Azido Derivatives

In a study conducted by Singh et al. (2023), several azido derivatives were synthesized and tested for their antibacterial properties. The study focused on 2-azidobenzothiazole derivatives, which demonstrated promising results against common pathogens such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 3.12 μg/mL to 8 μg/mL, indicating strong antibacterial activity compared to standard antibiotics like ciprofloxacin .

| Compound | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| Azido Derivative 1 | 3.12 | S. aureus |

| Azido Derivative 2 | 8 | E. coli |

| Ciprofloxacin | 6.25 | Standard Comparison |

This study underscores the potential of this compound and related compounds as candidates for developing new antibacterial agents.

Cytotoxicity Studies

The cytotoxic effects of azido compounds have also been investigated, revealing selective toxicity towards bacterial cells while sparing human cells at lower concentrations. For instance, extended exposure of Human Embryonic Kidney-293 (HEK-293) cells to certain azido derivatives showed minimal cytotoxicity, suggesting a favorable therapeutic index for these compounds .

The mechanism by which this compound exerts its biological effects is not fully elucidated; however, it is hypothesized that the azide group may interfere with bacterial cell wall synthesis or protein function, leading to cell death. Additionally, the ability of these compounds to inhibit biofilm formation is particularly noteworthy, as biofilms contribute to antibiotic resistance in clinical settings .

Future Directions

Given the promising antibacterial activity and selective cytotoxicity demonstrated by azido derivatives, further research is warranted to explore:

- Optimization of Synthesis : Developing more efficient synthetic routes for this compound derivatives to enhance yield and reduce costs.

- In Vivo Studies : Conducting animal studies to evaluate the pharmacokinetics and therapeutic efficacy of these compounds in a biological context.

- Combination Therapies : Investigating the potential of this compound in combination with existing antibiotics to combat resistant strains.

Propiedades

IUPAC Name |

1-azido-2-methylpropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N3/c1-4(2)3-6-7-5/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPFMIKDVSNKOBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00483016 | |

| Record name | azido-isobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00483016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13686-31-2 | |

| Record name | azido-isobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00483016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.